2-Bromo-3-fluoropyridine
Overview
Description
2-Bromo-3-fluoropyridine: is an organohalogen compound with the molecular formula C5H3BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are substituted by bromine and fluorine atoms, respectively
Mechanism of Action
Target of Action
2-Bromo-3-fluoropyridine is a chemical compound used in organic synthesis It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique way due to the presence of the fluorine atom.
Biochemical Pathways
Fluoropyridines are known to be involved in various synthetic routes, including the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . These compounds have potential applications as imaging agents for various biological applications .
Result of Action
The presence of fluorine in the compound is known to contribute to the interesting and unusual physical, chemical, and biological properties of fluoropyridines .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. In biochemical reactions, this compound can interact with enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for forming carbon-carbon bonds in organic synthesis. The nature of these interactions involves the formation of covalent bonds between the carbon atoms of this compound and other organic molecules, facilitated by the catalytic activity of palladium.
Cellular Effects
This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell . Additionally, this compound can impact cell signaling by interacting with proteins that play a role in signal transduction, thereby altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, in Suzuki-Miyaura coupling reactions, this compound undergoes oxidative addition with palladium complexes, forming a new palladium-carbon bond . This interaction is crucial for the transmetalation step, where the organic group is transferred from boron to palladium, facilitating the formation of the desired product. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in enzyme activity and metabolic flux within cells.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in the metabolism of organic compounds. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These interactions can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, the compound can localize to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Substitution: One common method for synthesizing 2-Bromo-3-fluoropyridine involves the nucleophilic substitution of 2,3-dibromopyridine with a fluoride source. This reaction typically uses potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
-
Direct Fluorination: Another approach involves the direct fluorination of 2-bromo-3-nitropyridine using a fluorinating agent such as cesium fluoride (CsF) or silver fluoride (AgF) under appropriate conditions .
Industrial Production Methods:
Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The choice of fluorinating and brominating agents, as well as the optimization of reaction conditions, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: 2-Bromo-3-fluoropyridine can undergo various substitution reactions, including nucleophilic aromatic substitution (SNAr) where the bromine or fluorine atoms are replaced by other nucleophiles .
-
Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds .
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF), tetra-n-butylammonium fluoride (TBAF), dimethylformamide (DMF), elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: Products depend on the nucleophile used; common products include substituted pyridines.
Cross-Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry:
2-Bromo-3-fluoropyridine is widely used as a building block in organic synthesis.
Biology and Medicine:
In medicinal chemistry, this compound is used in the development of pharmaceutical compounds. Its derivatives have shown potential as inhibitors of specific enzymes and receptors, making it a candidate for drug discovery .
Industry:
The compound is used in the production of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of advanced materials with specific electronic and optical characteristics .
Comparison with Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 2-Fluoro-3-iodopyridine
- 2-Chloro-3-fluoropyridine
Comparison:
2-Bromo-3-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers a distinct balance of electronic effects and steric hindrance, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
2-bromo-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLECYAEGYLSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376465 | |
Record name | 2-Bromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40273-45-8 | |
Record name | 2-Bromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.